4-benzyl-3-ethyl-1-(3-hydroxypropyl)-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-3-ethyl-1-(3-hydroxypropyl)-1,4-diazepan-5-one, commonly known as Ro15-4513, is a chemical compound that belongs to the class of benzodiazepine receptor antagonists. It was first synthesized in the late 1980s and has been extensively studied for its potential therapeutic applications and its role in understanding the mechanism of action of benzodiazepines.
Wirkmechanismus
Ro15-4513 acts as a selective antagonist of the benzodiazepine receptor, which is a type of GABA receptor found in the central nervous system. It binds to the receptor and prevents the activation of GABA receptors by benzodiazepines. This results in the inhibition of the sedative and anxiolytic effects of benzodiazepines.
Biochemical and Physiological Effects:
Ro15-4513 has been shown to have no significant physiological or biochemical effects on its own. However, when used in combination with benzodiazepines, it can block their effects on the central nervous system. This can be useful in understanding the mechanism of action of benzodiazepines and their potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ro15-4513 in lab experiments is its high selectivity for the benzodiazepine receptor. This allows for more precise studies of the receptor and its interactions with benzodiazepines. However, one of the limitations of using Ro15-4513 is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on Ro15-4513. One area of interest is the development of new benzodiazepine receptor antagonists that can be used in the treatment of anxiety and other psychiatric disorders. Another area of interest is the study of the interactions between the benzodiazepine receptor and other neurotransmitter systems in the central nervous system. Finally, there is also potential for the development of new diagnostic tools for the detection of benzodiazepine abuse and addiction.
Synthesemethoden
Ro15-4513 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 3-hydroxypropylamine with ethyl acetoacetate, followed by the reaction of the resulting compound with benzyl chloride. The final step involves the reaction of the intermediate product with 2-amino-5-chlorobenzophenone to yield Ro15-4513.
Wissenschaftliche Forschungsanwendungen
Ro15-4513 has been extensively used in scientific research to study the mechanism of action of benzodiazepines. It acts as a selective antagonist of the benzodiazepine receptor, which is responsible for the sedative and anxiolytic effects of benzodiazepines. Ro15-4513 has been used to study the binding of benzodiazepines to the receptor and their effects on the central nervous system.
Eigenschaften
IUPAC Name |
4-benzyl-3-ethyl-1-(3-hydroxypropyl)-1,4-diazepan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-2-16-14-18(10-6-12-20)11-9-17(21)19(16)13-15-7-4-3-5-8-15/h3-5,7-8,16,20H,2,6,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONASJXIEIJQKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.